molecular formula C12H7Br2NNaO2+ B1592129 2,6-Dibromophenolindophenol Sodium Salt CAS No. 5415-23-6

2,6-Dibromophenolindophenol Sodium Salt

Cat. No.: B1592129
CAS No.: 5415-23-6
M. Wt: 379.99 g/mol
InChI Key: FJYSJARYQAYJGE-UHFFFAOYSA-N
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Description

2,6-Dibromophenolindophenol Sodium Salt: is a chemical compound with the molecular formula C12H6Br2NNaO2 and a molecular weight of 378.98 g/mol . It is known for its use as a redox indicator in various chemical and biological applications. The compound is characterized by its ability to undergo color changes upon reduction, making it useful in titrimetric analyses and other redox-based assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromophenolindophenol Sodium Salt typically involves the bromination of phenolindophenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the phenol ring. The reaction is usually performed in an aqueous medium with the presence of a brominating agent such as bromine water or N-bromosuccinimide (NBS). The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The raw materials, including phenolindophenol and brominating agents, are fed into reactors where the bromination reaction takes place. The reaction mixture is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product in high purity. Quality control measures are implemented to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromophenolindophenol Sodium Salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation-Reduction Reactions: Common reagents include reducing agents such as ascorbic acid and sodium thiosulfate. The reactions are typically carried out in aqueous solutions at room temperature.

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to substitute the bromine atoms.

Major Products Formed:

    Reduction: The reduced form of this compound is colorless, which is a key feature in its use as a redox indicator.

    Substitution: The products formed depend on the substituents introduced during the reaction.

Scientific Research Applications

2,6-Dibromophenolindophenol Sodium Salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2,6-Dichlorophenolindophenol Sodium Salt: Similar in structure but contains chlorine atoms instead of bromine. It is also used as a redox indicator.

    2,6-Diiodophenolindophenol Sodium Salt: Contains iodine atoms and exhibits similar redox properties.

Uniqueness: 2,6-Dibromophenolindophenol Sodium Salt is unique due to its specific bromination pattern, which imparts distinct redox properties and reactivity compared to its chlorinated and iodinated counterparts. The bromine atoms influence the compound’s electron density and reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDCGLVVOTKOS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Br)Br)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063852
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-23-6
Record name 2,6-Dibromoindophenol sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-[(p-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one, sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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